5-(Aminomethyl)-1H-pyrazol-3-yl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
[5-(aminomethyl)-1H-pyrazol-3-yl] acetate |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)11-6-2-5(3-7)8-9-6/h2H,3,7H2,1H3,(H,8,9) |
InChI Key |
JQBMMNNIUSHHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NNC(=C1)CN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 Aminomethyl 1h Pyrazol 3 Yl Acetate
Intrinsic Reactivity of the Pyrazole (B372694) Core within 5-(Aminomethyl)-1H-pyrazol-3-yl acetate (B1210297)
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers upon it a unique electronic distribution that governs its reactivity.
Analysis of Nucleophilic and Electrophilic Sites
The pyrazole nucleus is considered a π-excessive aromatic system. nih.gov The two nitrogen atoms within the ring significantly influence the electron density distribution. The N1 nitrogen, bearing a proton, has a pyrrole-like character and can be deprotonated by a base, rendering it nucleophilic. mdpi.compharmajournal.net The N2 nitrogen is pyridine-like and possesses a lone pair of electrons, making it a basic and nucleophilic center that can react with electrophiles. pharmajournal.net
The carbon atoms of the pyrazole ring also exhibit distinct electronic characteristics. The C4 position is electron-rich and is the preferred site for electrophilic substitution reactions such as nitration, sulfonation, and halogenation. nih.govresearchgate.net Conversely, the C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms. This makes them susceptible to attack by nucleophiles. nih.govresearchgate.netmdpi.com
| Position | Character | Typical Reactions |
|---|---|---|
| N1 | Nucleophilic (after deprotonation) | Alkylation, Acylation |
| N2 | Nucleophilic/Basic | Protonation, Coordination to metals |
| C3 | Electrophilic | Nucleophilic attack |
| C4 | Nucleophilic | Electrophilic substitution (e.g., halogenation, nitration) |
| C5 | Electrophilic | Nucleophilic attack |
Influence of Substituents on Electronic Properties and Reactivity
The aminomethyl and acetate groups attached to the pyrazole core in 5-(aminomethyl)-1H-pyrazol-3-yl acetate significantly modulate its electronic properties and, consequently, its reactivity.
The aminomethyl group at the C5 position is an electron-donating group. This donation of electron density increases the nucleophilicity of the pyrazole ring, particularly at the N1 and C4 positions, making them more susceptible to electrophilic attack.
The acetate group at the C3 position, being an ester, has an electron-withdrawing character. This effect decreases the electron density at the C3 position, making it even more electrophilic and prone to nucleophilic attack. The presence of this group can also influence the acidity of the N1 proton. mdpi.com
Transformations Involving the Aminomethyl Group
The aminomethyl group is a versatile functional handle that allows for a variety of chemical transformations.
Amine-based Derivatizations and Functional Group Interconversions
The primary amine of the aminomethyl group is nucleophilic and can readily undergo a range of derivatization reactions. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, reaction with chloroacetyl chloride can yield the corresponding chloroacetamide derivative. semanticscholar.orgmdpi.comresearchgate.net
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. nih.gov
Diazotization: Treatment with nitrous acid can convert the primary amine into a diazonium salt, which is a versatile intermediate for introducing other functional groups. nih.gov
These derivatizations are crucial for modifying the properties of the molecule and for building more complex structures.
Reactivity of the Acetate Ester Moiety
The acetate ester group at the C3 position is susceptible to various nucleophilic acyl substitution reactions.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-(aminomethyl)-1H-pyrazol-3-oic acid, and ethanol.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group for a different alkoxy group.
Aminolysis: Reaction with amines can convert the ester into an amide.
Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding primary alcohol, [5-(aminomethyl)-1H-pyrazol-3-yl]methanol. organic-chemistry.org
The reactivity of the acetate ester can be influenced by the electronic nature of the pyrazole ring. The electron-withdrawing character of the pyrazole can enhance the electrophilicity of the ester carbonyl carbon, making it more reactive towards nucleophiles.
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Pyrazole Core | Electrophilic Substitution (at C4) | Halogenated, nitrated, or sulfonated derivatives |
| N-Alkylation/Acylation (at N1) | N1-substituted derivatives | |
| Nucleophilic Attack (at C3/C5) | Ring-opened or substituted products | |
| Aminomethyl Group | Acylation | Amide derivatives |
| Alkylation | Secondary/tertiary amine derivatives | |
| Sulfonylation | Sulfonamide derivatives | |
| Diazotization | Diazonium salt intermediate for further functionalization | |
| Acetate Ester Moiety | Hydrolysis | Carboxylic acid derivative |
| Transesterification | Different ester derivatives | |
| Aminolysis | Amide derivatives | |
| Reduction | Alcohol derivative |
Ester Hydrolysis and Transesterification Reactions
The acetate group at the 3-position of the pyrazole ring is susceptible to both hydrolysis and transesterification, reactions that are fundamental to modifying this part of the molecule.
Ester Hydrolysis: The hydrolysis of the acetate ester can be catalyzed by either acid or base. Under acidic conditions, the reaction is reversible and involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. biosyn.commdpi.com Basic hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. mdpi.com The rate of hydrolysis is influenced by the electronic nature of the pyrazole ring and the reaction conditions.
Table 1: Representative Conditions for Ester Hydrolysis
| Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|
| HCl (aq) | Water/Dioxane | 80-100 | 5-(Aminomethyl)-1H-pyrazol-3-ol |
| NaOH (aq) | Water/Ethanol | 25-50 | Sodium 5-(aminomethyl)-1H-pyrazol-3-olate |
Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. nih.govresearchgate.net N-heterocyclic carbenes have also emerged as efficient catalysts for transesterification reactions under mild conditions. mdpi.com This reaction is highly valuable for introducing a variety of alkoxy groups at the 3-position, thereby diversifying the molecular scaffold.
Table 2: General Conditions for Transesterification
| Catalyst | Alcohol (R'-OH) | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| H₂SO₄ | Methanol | Methanol | Reflux | 5-(Aminomethyl)-1H-pyrazol-3-yl methyl carbonate |
| NaOMe | Propanol | Propanol | 50-70 | 5-(Aminomethyl)-1H-pyrazol-3-yl propyl carbonate |
| N-Heterocyclic Carbene | Benzyl alcohol | THF | 25 | 5-(Aminomethyl)-1H-pyrazol-3-yl benzyl carbonate |
Condensation and Coupling Reactions Involving the Ester and Aminomethyl Group
Both the ester and the aminomethyl functionalities can participate in a variety of condensation and coupling reactions, significantly expanding the synthetic utility of the parent molecule.
Condensation Reactions: The primary amino group of the aminomethyl side chain can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). researchgate.netmdpi.comnih.gov This reaction is typically carried out under mildly acidic or basic conditions. The resulting imines can be further reduced to secondary amines, providing a route to a wide range of N-substituted derivatives.
The ester group, while less reactive in this context, can potentially undergo Claisen condensation with other esters in the presence of a strong base to form β-keto esters. mdpi.commdpi.comacs.orgnih.govnih.gov However, the presence of the acidic N-H proton on the pyrazole ring and the primary amine would necessitate careful selection of reaction conditions and protecting group strategies.
Coupling Reactions: The aminomethyl group is a key handle for various coupling reactions. Amide bond formation can be achieved by reacting this compound with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) using standard coupling reagents. nih.govorganic-chemistry.orgresearchgate.netnih.govbeilstein-journals.org These reactions are fundamental in peptide synthesis and the creation of complex molecular architectures.
Advanced Derivatization Strategies for Chemical Library Generation from this compound
The structural features of this compound make it an excellent starting point for the generation of diverse chemical libraries for drug discovery and other applications. semanticscholar.orgnih.govresearchgate.netnih.gov
Functionalization at Pyrazole Nitrogen Atoms
The pyrazole ring contains two nitrogen atoms, both of which can be functionalized, although their reactivity differs. The N1 and N2 positions are susceptible to alkylation and acylation, with the regioselectivity of the reaction often being influenced by steric and electronic factors of the substituents on the pyrazole ring. researchgate.net
N-Alkylation: The alkylation of the pyrazole nitrogen atoms can be achieved using various alkylating agents such as alkyl halides or trichloroacetimidates in the presence of a base. researchgate.net The regioselectivity (N1 vs. N2) is a critical aspect of this transformation. For 3-substituted pyrazoles, N1-alkylation is often favored due to steric hindrance at the N2 position. The choice of base and solvent can also influence the outcome of the reaction.
Table 3: Regioselective N-Alkylation of Pyrazole Derivatives
| Alkylating Agent | Base | Solvent | Predominant Isomer |
|---|---|---|---|
| Methyl Iodide | K₂CO₃ | DMSO | N1-methyl |
| Benzyl Bromide | NaH | THF | N1-benzyl |
| Ethyl Bromoacetate | Cs₂CO₃ | DMF | N1-ethyl acetate |
N-Acylation: Acylation of the pyrazole nitrogens can be accomplished using acyl chlorides or anhydrides. Similar to alkylation, regioselectivity can be an issue. However, in some cases, N-acylation can be directed to a specific nitrogen atom, or subsequent rearrangement can lead to the thermodynamically more stable isomer.
Exploiting Side-Chain Reactivity for Conjugation and Scaffold Diversification
The aminomethyl side-chain provides a versatile anchor point for conjugation to other molecules and for the diversification of the pyrazole scaffold.
Conjugation: The primary amino group can be used to attach the pyrazole moiety to biomolecules such as peptides, proteins, and nucleic acids. This is typically achieved through the formation of stable amide, urea, or thiourea linkages. Such bioconjugation is a powerful tool in the development of targeted therapeutics and diagnostic agents.
Scaffold Diversification: The concept of "scaffold hopping" involves modifying a known active scaffold to generate novel chemotypes with potentially improved properties. The aminomethyl group of this compound serves as an excellent starting point for such diversification. For instance, it can be a precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions or participate in multicomponent reactions to generate complex molecular architectures.
Table 4: Examples of Scaffold Diversification from Aminomethyl Pyrazoles
| Reaction Type | Reagents | Resulting Scaffold |
|---|---|---|
| Pictet-Spengler | Aldehyde | Tetrahydropyrazolo[3,4-c]pyridine |
| Multicomponent Reaction | Isocyanide, Aldehyde, Carboxylic acid | Substituted pyrazolyl-tetrazole |
| Ring-closing Metathesis | Diene-containing acylating agent | Fused macrocyclic pyrazole |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Aminomethyl 1h Pyrazol 3 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for providing detailed information about the structure of a molecule at the atomic level. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 5-(Aminomethyl)-1H-pyrazol-3-yl acetate (B1210297) in a suitable solvent, such as DMSO-d₆, would exhibit distinct signals corresponding to each unique proton in the molecule.
The acetate methyl protons (CH₃) are expected to appear as a sharp singlet, typically in the upfield region of the spectrum. The methylene protons of the aminomethyl group (CH₂) would likely resonate as a singlet as well, shifted further downfield due to the influence of the adjacent amino group and the pyrazole (B372694) ring. The single proton on the pyrazole ring (CH) will produce a singlet in the aromatic region of the spectrum. The protons of the primary amine (NH₂) and the pyrazole N-H are expected to appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.
Predicted ¹H NMR Data for 5-(Aminomethyl)-1H-pyrazol-3-yl acetate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (acetate) | ~2.1 | Singlet |
| CH₂ (aminomethyl) | ~3.8 | Singlet |
| CH (pyrazole) | ~6.0 | Singlet |
| NH₂ (amino) | Broad Singlet | Variable |
| NH (pyrazole) | Broad Singlet | Variable |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the acetate group (C=O) is expected to resonate at the most downfield chemical shift. The carbon atoms of the pyrazole ring will appear in the intermediate region of the spectrum, with their specific shifts influenced by the substituents. The methyl carbon of the acetate group and the methylene carbon of the aminomethyl group will be found in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (acetate) | ~170 |
| C3 (pyrazole, attached to O) | ~155 |
| C5 (pyrazole, attached to CH₂) | ~145 |
| CH (pyrazole) | ~100 |
| CH₂ (aminomethyl) | ~40 |
| CH₃ (acetate) | ~20 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, this technique would primarily be used to confirm the absence of proton-proton coupling for the singlet signals observed in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comsdsu.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum. For instance, the signal for the pyrazole CH proton in the ¹H NMR spectrum would show a correlation to the corresponding pyrazole CH carbon signal in the ¹³C NMR spectrum. Similarly, the methylene and methyl protons would correlate to their directly bonded carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is crucial for piecing together the molecular structure by identifying longer-range connectivities. For example, the methyl protons of the acetate group would be expected to show a correlation to the carbonyl carbon. The methylene protons of the aminomethyl group would likely show correlations to the C5 carbon of the pyrazole ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₆H₉N₃O₂, the expected exact mass can be calculated. An HRMS experiment would aim to measure a mass that is extremely close to this calculated value, thereby confirming the molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the molecule would likely be observed as the protonated molecular ion [M+H]⁺.
By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern can be obtained. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this molecule might include:
Loss of the acetyl group: A neutral loss of ketene (CH₂=C=O) from the acetate moiety.
Cleavage of the aminomethyl group: Fragmentation involving the C-C bond between the pyrazole ring and the aminomethyl group.
The interpretation of these fragmentation patterns, in conjunction with the data from HRMS and NMR, allows for a confident and complete structural elucidation of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the various functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy of this compound is anticipated to reveal a series of distinct absorption bands corresponding to the vibrations of its constituent functional groups. The pyrazole ring, aminomethyl group, and acetate moiety each possess unique vibrational modes that serve as fingerprints for their presence.
The N-H stretching vibrations of the primary amine in the aminomethyl group are expected to appear as a medium-intensity band in the region of 3400-3200 cm⁻¹. The pyrazole ring itself is characterized by several vibrations, including N-H stretching of the ring, which typically appears as a broad band between 3200 and 2500 cm⁻¹, and C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ range.
A particularly strong and sharp absorption peak is expected for the carbonyl (C=O) group of the acetate ester, typically observed in the 1750-1735 cm⁻¹ region researchgate.net. The C-O stretching vibrations of the ester group will likely produce two bands, an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch between 1100-1000 cm⁻¹ researchgate.net. The presence of the aminomethyl group will also contribute to C-N stretching vibrations, which are generally found in the 1250-1020 cm⁻¹ range.
Interactive Data Table: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | -NH₂ | 3400 - 3200 | Medium |
| N-H Stretch (pyrazole ring) | Pyrazole N-H | 3200 - 2500 | Broad |
| C-H Stretch (aliphatic) | -CH₂- | 2950 - 2850 | Medium |
| C=O Stretch (ester) | -C(=O)O- | 1750 - 1735 | Strong |
| C=N and C=C Stretch (pyrazole ring) | Pyrazole Ring | 1600 - 1400 | Medium |
| N-H Bend (amine) | -NH₂ | 1650 - 1580 | Medium |
| C-O Stretch (asymmetric ester) | -C(=O)O- | 1250 - 1200 | Strong |
| C-N Stretch | -CH₂-NH₂ | 1250 - 1020 | Medium |
| C-O Stretch (symmetric ester) | -C(=O)O- | 1100 - 1000 | Medium |
Electronic Absorption and Fluorescence Spectroscopy of this compound
The electronic transitions and photophysical properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. The pyrazole core, being an aromatic heterocycle, is the primary chromophore in the molecule.
The UV-Vis absorption spectrum is expected to exhibit absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the pyrazole ring and the carbonyl group of the acetate moiety. Pyrazole itself shows a maximal UV absorption cross-section around 203 nm researchgate.net. The presence of the aminomethyl and acetate substituents is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrazole. The π → π* transitions are typically of high intensity, while the n → π* transitions are of lower intensity.
Many pyrazole derivatives are known to exhibit fluorescence, and it is anticipated that this compound will also be fluorescent researchgate.netspast.orgresearchgate.net. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule is expected to emit light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence emission spectrum would provide information about the excited state of the molecule. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is influenced by the molecular structure and the solvent environment researchgate.net.
Interactive Data Table: Expected Electronic Spectroscopic Properties of this compound
| Spectroscopic Parameter | Expected Range/Value | Associated Transition/Property |
| Absorption Maximum (λmax) | 210 - 280 nm | π → π* and n → π* |
| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | Intensity of absorption |
| Emission Maximum (λem) | > Absorption Maximum | Fluorescence |
| Stokes Shift | Typically 20 - 100 nm | Energy loss in excited state |
| Fluorescence Quantum Yield (ΦF) | Variable, dependent on structure and solvent | Efficiency of fluorescence |
X-ray Crystallography for Solid-State Structural Determination
The pyrazole ring is expected to be planar, a characteristic feature of aromatic systems spast.org. The aminomethyl and acetate substituents will be attached to this planar core. The crystal packing is likely to be influenced by a network of intermolecular hydrogen bonds. The N-H groups of the pyrazole ring and the aminomethyl group can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the acetate group can act as hydrogen bond acceptors. These hydrogen bonding interactions play a crucial role in stabilizing the crystal structure spast.org.
Interactive Data Table: Expected Crystallographic Parameters for this compound based on Related Pyrazole Structures
| Parameter | Expected Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Symmetry of the unit cell |
| Space Group | Common space groups like P2₁/c, P-1, or P2₁2₁2₁ researchgate.netspast.org | Arrangement of molecules in the unit cell |
| Pyrazole Ring | Planar | Aromatic character |
| N-N Bond Length | ~1.34 - 1.38 Å | Characteristic of pyrazole ring |
| C-N Bond Lengths | ~1.32 - 1.38 Å | Characteristic of pyrazole ring |
| C-C Bond Lengths | ~1.36 - 1.42 Å | Characteristic of pyrazole ring |
| Hydrogen Bonding | Expected between N-H donors and N/O acceptors | Influences crystal packing and stability |
Theoretical and Computational Chemistry Studies of 5 Aminomethyl 1h Pyrazol 3 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in providing a deep understanding of the molecular-level characteristics of a compound. These methods allow for the prediction of electronic structure, molecular geometry, and other key properties that govern the behavior and reactivity of the molecule.
Density Functional Theory (DFT) Approaches for Molecular Geometry Optimization
Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP combined with a suitable basis set such as 6-311G(d,p), are effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. nih.govresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.
For a molecule like 5-(Aminomethyl)-1H-pyrazol-3-yl acetate (B1210297), DFT calculations would predict the precise spatial arrangement of its atoms. While specific data for this molecule is not present in the cited literature, the table below presents illustrative data for a related pyrazole (B372694) derivative, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, to demonstrate the type of information obtained from geometry optimization. nih.govresearchgate.net
Illustrative Optimized Geometric Parameters (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-N1 | 1.37 | N1-C1-C2 | 110.5 |
| C1-C2 | 1.39 | C1-C2-N2 | 105.9 |
| C2-N2 | 1.35 | C2-N2-N1 | 112.1 |
| N2-N1 | 1.36 | N2-N1-C1 | 109.5 |
| C1-C(sub) | 1.45 | C2-C1-C(sub) | 128.7 |
Note: This data is for the analogous compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and serves an illustrative purpose. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.gov
For 5-(Aminomethyl)-1H-pyrazol-3-yl acetate, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the acetate group's carbonyl and ester functionalities, as well as the nitrogen atoms of the pyrazole ring. These sites are the most likely to act as hydrogen bond acceptors.
Positive Potential (Blue): Located around the hydrogen atoms of the aminomethyl group and the N-H of the pyrazole ring. These areas are potential hydrogen bond donors.
This analysis is crucial for understanding intermolecular interactions and how the molecule might bind to a biological target. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. nih.gov
DFT calculations can provide precise energies for these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO would likely be distributed over the acetate group, particularly the carbonyl carbon. The following table provides illustrative FMO data from a related pyrazole derivative.
Illustrative Frontier Molecular Orbital Properties (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Note: This data is for the analogous compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and serves an illustrative purpose. nih.gov
Tautomerism and Isomerism of this compound
Isomerism is a key feature of pyrazole chemistry, influencing the compound's physical and chemical properties. For this compound, both tautomerism of the pyrazole ring and conformational isomerism of the substituents are significant.
Annular Tautomerism of the Pyrazole Ring System
Pyrazoles that are unsubstituted on one of the ring nitrogen atoms exhibit annular tautomerism, a prototropic phenomenon where a hydrogen atom migrates between the two nitrogen atoms. For a 3,5-disubstituted pyrazole like the title compound, this results in an equilibrium between two tautomeric forms.
In the case of this compound, the equilibrium would be between:
This compound
3-(Aminomethyl)-1H-pyrazol-5-yl acetate
The preferred tautomer is determined by the electronic properties of the substituents at positions 3 and 5. mdpi.com Electron-withdrawing groups tend to favor being at position 5, while electron-donating groups prefer position 3. The aminomethyl group is electron-donating, while the acetate group is electron-withdrawing. Therefore, it is predicted that the tautomer with the aminomethyl group at position 5 and the acetate group at position 3, as named, would be the more stable form. The stability of these tautomers can be influenced by factors such as solvent polarity and the potential for intra- and intermolecular hydrogen bonding. mdpi.comfu-berlin.de
Conformational and Configurational Isomerism Studies of the Substituents
The substituents on the pyrazole ring, the aminomethyl and acetate groups, have rotatable single bonds, leading to the possibility of multiple conformational isomers.
Aminomethyl Substituent: Rotation around the C-C bond connecting the pyrazole ring and the aminomethyl group can lead to different spatial orientations of the amino group relative to the ring.
Computational studies, by calculating the potential energy surface as a function of the dihedral angles of these bonds, can identify the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's three-dimensional structure and how it interacts with its environment.
Investigation of Solvent Effects on Tautomeric Equilibria
The tautomerism of pyrazole derivatives is a subject of significant academic interest, as the relative stability of tautomers can influence the compound's chemical reactivity and biological activity. For this compound, several tautomeric forms are possible due to the proton mobility between the nitrogen atoms of the pyrazole ring. Computational chemistry provides powerful tools to investigate these equilibria, particularly the influence of the solvent.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the energies of different tautomers in the gas phase and in various solvents. The polarizable continuum model (PCM) is a common approach to simulate solvent effects, where the solvent is treated as a continuous medium with a specific dielectric constant.
Research Findings:
Theoretical studies on similar five-membered heterocyclic rings have shown that solvent polarity can significantly alter the tautomeric equilibrium. rsc.org Generally, polar solvents tend to stabilize the tautomer with a larger dipole moment. In the case of pyrazole derivatives, the position of the annular proton is sensitive to the surrounding medium. For instance, in aqueous solutions, the formation of hydrogen bonds between the solute and water molecules can further influence the stability of one tautomer over another.
The equilibrium constant (K_T) for the tautomeric conversion can be calculated from the Gibbs free energy difference (ΔG) between the tautomers. Studies on related pyrazoles indicate that while one tautomer may be more stable in the gas phase, the presence of a polar solvent can shift the equilibrium towards the other tautomer. nih.gov This shift is often attributed to the differential stabilization of the tautomers by the solvent's reaction field. rsc.org
Table 1: Calculated Tautomeric Equilibrium Data for this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Most Stable Tautomer | ΔG (kcal/mol) | K_T |
| Gas Phase | 1 | 1H-Tautomer | 0.0 | 1.00 |
| Dioxane | 2.2 | 1H-Tautomer | -0.5 | 2.34 |
| Tetrahydrofuran | 7.5 | 1H-Tautomer | -1.2 | 7.71 |
| Acetonitrile | 36.6 | 2H-Tautomer | 0.8 | 0.25 |
| Water | 78.4 | 2H-Tautomer | 1.5 | 0.09 |
Note: The data in this table is illustrative and based on general principles observed for pyrazole derivatives.
Reaction Mechanism Modeling and Pathway Elucidation for Synthetic Transformations
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. The synthesis of this compound can proceed through various routes, and computational studies can help in optimizing reaction conditions and understanding the formation of byproducts.
One of the most common methods for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org The reaction mechanism typically involves a nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by cyclization. beilstein-journals.org
Research Findings:
DFT calculations can be employed to map the potential energy surface of the reaction. This allows for the identification of the minimum energy path from reactants to products, including the structures and energies of all intermediates and transition states. For the synthesis of related pyrazoles, computational studies have helped in understanding the regioselectivity of the cyclization step.
The calculated activation barriers for different pathways can explain the observed product distribution. For example, in the synthesis of substituted pyrazoles, the nature of the substituents can influence the charge distribution in the molecule, thereby affecting the nucleophilicity of the reacting centers and the stability of the transition states.
Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. For a molecule like this compound, which has rotatable bonds, MD simulations can explore the accessible conformational space.
Research Findings:
MD simulations of pyrazole derivatives have been used to analyze their structural stability and dynamics. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), the influence of the environment on the conformational preferences can be assessed. The simulations can reveal the most populated conformations and the timescales of transitions between them.
Table 2: Conformational Analysis of this compound from a 100 ns MD Simulation in Water
| Dihedral Angle | Most Populated Range (degrees) | Average Value (degrees) |
| N1-C5-C-N (aminomethyl) | -60 to 60 | 5.2 |
| C4-C3-O-C (acetate) | 150 to 180 | 175.8 |
Note: The data in this table is illustrative and based on general principles observed for flexible side chains on heterocyclic cores.
In Silico Modeling for Understanding Ligand-Receptor Interaction Principles and Binding Modes
In silico modeling techniques, such as molecular docking and MD simulations, are pivotal in medicinal chemistry for predicting and analyzing the binding of a ligand to its receptor target. While the specific targets of this compound are not detailed here, the principles of how it might interact with a hypothetical receptor can be explored.
Research Findings:
Molecular docking studies on pyrazole-containing compounds have demonstrated their potential to bind to various enzymes and receptors. nih.govnih.gov These studies predict the preferred binding pose of the ligand within the active site of the receptor and estimate the binding affinity. The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.
The aminomethyl group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the acetate group can act as hydrogen bond acceptors. The pyrazole ring itself can participate in π-π stacking interactions with aromatic residues in the receptor's binding pocket.
Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex. nih.gov These simulations can reveal how the ligand and receptor adapt to each other upon binding and can provide a more accurate estimation of the binding free energy.
Table 3: Predicted Interactions of this compound with a Hypothetical Kinase Binding Site
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp145 | Hydrogen Bond (with -NH2) | 2.8 |
| Lys72 | Hydrogen Bond (with N1-H) | 3.1 |
| Phe80 | π-π Stacking (with pyrazole ring) | 3.5 |
| Leu130 | Hydrophobic Interaction | 4.2 |
Note: The data in this table is hypothetical and serves to illustrate the types of interactions that could be identified through in silico modeling.
Applications in Advanced Synthetic Organic Chemistry and Materials Science
5-(Aminomethyl)-1H-pyrazol-3-yl acetate (B1210297) as a Key Synthetic Intermediate in Complex Molecule Construction
The structure of 5-(Aminomethyl)-1H-pyrazol-3-yl acetate makes it an ideal intermediate for the synthesis of more complex molecular targets. The primary amine can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide array of substituents. For instance, reaction with various acyl chlorides or carboxylic acids can generate a library of amide derivatives.
| Reactant | Reaction Type | Product Class |
| Acyl Chloride | Acylation | N-Acyl pyrazole (B372694) derivative |
| Aldehyde/Ketone | Reductive Amination | N-Alkyl pyrazole derivative |
| Sulfonyl Chloride | Sulfonylation | N-Sulfonyl pyrazole derivative |
These transformations are fundamental in building molecular complexity, enabling chemists to systematically explore the structure-activity relationships of pyrazole-containing compounds.
Building Block for the Construction of Fused and Bridged Heterocyclic Systems
The pyrazole ring itself, along with its functional handles, serves as a platform for constructing more elaborate heterocyclic systems. The nitrogen atoms of the pyrazole ring and the exocyclic aminomethyl group can participate in cyclization reactions to form fused or bridged ring systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo-fused pyridines, pyrimidines, or diazepines, which are prominent scaffolds in medicinal chemistry. The ability to form these complex polycyclic structures from a relatively simple starting material highlights the value of this compound as a strategic building block.
Precursor for the Development of Chemically Diverse Compound Collections
The generation of compound libraries for screening purposes is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting point for creating such collections due to its multiple points of diversification. The aminomethyl group can be modified, the acetate can be hydrolyzed and subsequently derivatized, and the pyrazole ring nitrogens can be alkylated. This allows for a three-pronged approach to generating a vast number of structurally distinct analogs from a single, common core.
| Diversification Point | Potential Reactions | Resulting Functionality |
| Aminomethyl Group | Amidation, Alkylation | Amides, Secondary/Tertiary Amines |
| Acetate Group (post-hydrolysis) | Esterification, Etherification | Esters, Ethers |
| Pyrazole Ring Nitrogen | N-Alkylation | Substituted Pyrazoles |
Utilization in Combinatorial Chemistry and High-Throughput Library Synthesis
The reactivity of the functional groups in this compound is well-suited for the automated and parallel synthesis techniques employed in combinatorial chemistry. Its straightforward reaction profiles in acylation and alkylation reactions allow for its use in high-throughput library generation. By reacting the core pyrazole scaffold with a diverse set of building blocks (e.g., a collection of different carboxylic acids or alkyl halides) in a multi-well plate format, large libraries of discrete compounds can be rapidly synthesized and screened for desired biological or material properties.
Potential in the Development of Advanced Organic Materials with Tailored Chemical Structures
The development of new organic materials with specific electronic, optical, or thermal properties is a rapidly growing field. The pyrazole core is known to be a component of various functional materials, including polymers and organic light-emitting diode (OLED) materials. The functional handles on this compound provide a means to incorporate this scaffold into larger polymeric structures. For example, the amine could be used to form polyamides or polyimides, while the hydroxyl group (after hydrolysis) could be used to create polyesters or polyethers. This allows for the synthesis of materials with a high density of nitrogen-rich heterocyclic units, which can influence properties such as thermal stability, conductivity, and metal-ion coordination.
Future Research Directions and Unexplored Avenues for 5 Aminomethyl 1h Pyrazol 3 Yl Acetate
Innovations in Sustainable and Green Synthetic Methodologies for its Preparation
The future synthesis of 5-(aminomethyl)-1H-pyrazol-3-yl acetate (B1210297) should prioritize environmentally benign methods that align with the principles of green chemistry. nih.govresearchgate.net Traditional syntheses of pyrazole (B372694) derivatives often involve hazardous reagents, harsh reaction conditions, and the use of volatile organic solvents. researchgate.net Future research could explore several innovative and sustainable approaches.
Another area of innovation lies in the use of alternative energy sources to drive the reaction. Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netthieme-connect.comresearchgate.net An iron-catalyzed multicomponent synthesis using biomass-derived alcohols as the primary feedstock also presents a sustainable pathway for creating substituted pyrazoles. rsc.org
| Green Chemistry Approach | Potential Advantages for Synthesizing 5-(Aminomethyl)-1H-pyrazol-3-yl acetate |
| Aqueous Synthesis | Reduces use of volatile organic compounds (VOCs), enhances safety, lowers cost. thieme-connect.comthieme-connect.com |
| Heterogeneous Catalysis | Simplifies product purification, allows for catalyst recycling, minimizes waste. researchgate.netnih.gov |
| Microwave/Ultrasound | Accelerates reaction rates, improves yields, reduces energy consumption. researchgate.netresearchgate.net |
| Multicomponent Reactions | Increases atom economy, reduces number of synthetic steps, improves efficiency. nih.govresearchgate.net |
Exploration of Unprecedented Reactivity and Catalytic Applications of the Compound
The unique structural features of this compound—a primary amine, an ester, and an N-unsubstituted pyrazole ring—suggest a wide range of unexplored reactivity. The N-unsubstituted pyrazole ring contains a Brønsted acidic NH group adjacent to a basic nitrogen atom, allowing it to act as a proton-responsive ligand in coordination chemistry. mdpi.comnih.gov This dual nature can be harnessed for metal-ligand cooperation in catalysis, where the ligand actively participates in bond activation and formation. mdpi.com
Future research should investigate the potential of this compound to form complexes with various transition metals. These complexes could be screened for catalytic activity in a range of organic transformations, such as transfer hydrogenation, C-H activation, and cross-coupling reactions. The aminomethyl substituent could act as a coordinating arm, potentially leading to the formation of pincer-type ligands which are known for their stability and catalytic prowess. mdpi.comnih.gov
Furthermore, the pyrazole core itself can participate in various chemical transformations. mdpi.commdpi.com The reactivity of the ester group, such as its hydrolysis, transesterification, or amidation, could be explored to generate a library of new derivatives with potentially interesting biological or material properties. The primary amine offers another site for functionalization, opening the door to a host of derivatization reactions.
Advanced Computational Tools for Rational Design and Predictive Chemistry
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and reactions. nih.govmdpi.com For this compound, computational methods can be employed to predict its physicochemical properties, reactivity, and potential biological activity.
Density Functional Theory (DFT) calculations can provide insights into the compound's electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity descriptors. researchgate.net This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and derivatization strategies.
Molecular docking studies can be used to screen for potential biological targets. nih.govnih.govresearchgate.net By computationally placing the molecule into the active sites of various enzymes and receptors, researchers can identify potential protein-ligand interactions and prioritize experimental testing. This in-silico screening can save significant time and resources compared to traditional high-throughput screening. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for pyrazole derivatives to predict the biological activity of new analogues based on their structural features. mdpi.com
| Computational Tool | Application for this compound |
| Density Functional Theory (DFT) | Predict electronic properties, reactivity, and spectroscopic data. researchgate.net |
| Molecular Docking | Identify potential biological targets and predict binding affinities. nih.govnih.gov |
| QSAR Modeling | Predict biological activity of novel derivatives based on structure. mdpi.com |
| ADME/Tox Prediction | In-silico prediction of absorption, distribution, metabolism, excretion, and toxicity. researchgate.netnih.gov |
Development of Deeper Mechanistic Insights into Complex Transformations Involving its Scaffold
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. mdpi.comrsc.org For this compound, detailed mechanistic studies of its formation and subsequent reactions are warranted.
For instance, the classical synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can yield regioisomers. mdpi.com Mechanistic studies, potentially supported by computational modeling, could elucidate the factors that control the regioselectivity in the synthesis of this specific compound.
Furthermore, when exploring the catalytic applications of its metal complexes, detailed mechanistic investigations will be essential. nih.gov Techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis, and the isolation and characterization of reaction intermediates can provide a detailed picture of the catalytic cycle. rsc.org Understanding the role of the pyrazole NH group and the aminomethyl side chain in metal-ligand cooperation will be key to designing more efficient and selective catalysts. mdpi.comnih.gov
Integration with Automated Synthesis and High-Throughput Research Platforms for its Exploration
The exploration of the chemical space around this compound can be significantly accelerated by integrating automated synthesis and high-throughput experimentation (HTE). nih.govyoutube.com Automated platforms can perform a large number of reactions in parallel, allowing for the rapid optimization of reaction conditions and the synthesis of large compound libraries. youtube.comchemspeed.com
Flow chemistry, where reactions are performed in a continuously flowing stream, offers several advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. acs.org A continuous flow protocol could be developed for the synthesis of this compound and its derivatives. technologynetworks.com
The combination of automated synthesis with HTE for biological screening would create a powerful platform for drug discovery. nih.govyoutube.com Libraries of derivatives could be rapidly synthesized and screened against a panel of biological targets to identify promising lead compounds. This integrated approach will be crucial for unlocking the full potential of the this compound scaffold in medicinal chemistry and other fields. researchgate.netnih.gov
Q & A
Q. What are the optimal synthetic routes for 5-(Aminomethyl)-1H-pyrazol-3-yl acetate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of pyrazole derivatives often involves cyclization, acylation, or nucleophilic substitution. For this compound:
- Step 1: Start with a pyrazole core (e.g., 1H-pyrazol-3-amine derivatives) and functionalize the aminomethyl group via reductive amination or alkylation.
- Step 2: Acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in anhydrous conditions (e.g., THF or DCM) with a base like triethylamine .
- Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis may reduce reaction time compared to conventional heating .
Table 1: Example Reaction Conditions from Analogous Studies
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Aminopyrazole | Acetic anhydride | DCM | 25 | 72 | |
| 3-Hydroxypyrazole | Acetyl chloride | THF | 60 | 85 | |
| Pyrazole-3-amine | Microwave irradiation | DMF | 100 | 91 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the acetate group (δ ~2.1 ppm for CH) and aminomethyl moiety (δ ~3.8 ppm for CH-NH). Compare with databases for pyrazole analogs .
- X-ray Diffraction: Resolve crystal structure to confirm regiochemistry and hydrogen-bonding patterns. For example, similar compounds show intermolecular N–H···O interactions stabilizing the lattice .
- Mass Spectrometry: High-resolution ESI-MS can validate molecular weight (e.g., [M+H] at m/z 184.08) and fragmentation pathways .
Table 2: Key Spectral Signatures for Pyrazole Derivatives
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| -NMR | δ 2.1 (s, 3H, OAc), δ 3.8 (s, 2H, CH-NH) | |
| X-ray | Space group P2/c, Z = 4 | |
| FTIR | 1745 cm (C=O stretch) |
Advanced Research Questions
Q. How can stability studies be designed to evaluate this compound under varying pH, temperature, and oxidative conditions?
Methodological Answer:
Q. How can contradictions in reported biological activity data for pyrazole derivatives be resolved?
Methodological Answer:
- Meta-Analysis: Compile IC, EC, and selectivity data from literature. Use statistical tools (e.g., ANOVA) to identify outliers due to assay variability (e.g., cell line differences) .
- Structure-Activity Relationship (SAR): Compare substituent effects. For example, electron-withdrawing groups on the pyrazole ring may enhance antibacterial activity .
- Dose-Response Reproducibility: Validate key findings in orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What computational approaches are suitable for predicting the reactivity and binding modes of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the acetate group may act as a hydrogen-bond acceptor .
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Pyrazole derivatives often bind to ATP pockets via π-π stacking .
- MD Simulations: Assess conformational stability in solvated systems (e.g., water, lipid bilayers) using GROMACS .
Q. How can ecological risk assessment frameworks be applied to study the environmental impact of this compound?
Methodological Answer:
- Fate and Transport Modeling: Use EPI Suite to estimate logP (lipophilicity) and biodegradation potential. High logP (>3) suggests bioaccumulation risk .
- Ecotoxicology Assays: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Compare with structural analogs showing EC values >10 mg/L .
- Life Cycle Analysis (LCA): Track synthetic byproducts and waste streams using green chemistry metrics (e.g., E-factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
